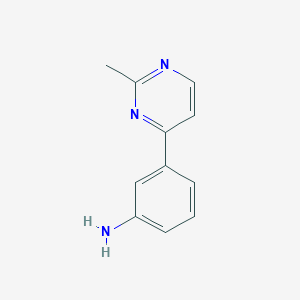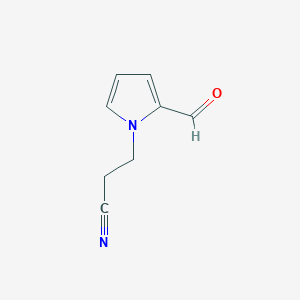
3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile is a chemical compound that belongs to the class of pyrrole derivatives. It contains both a formyl group and a nitrile group, making it a versatile molecule in organic synthesis. The molecular formula of this compound is C8H8N2O, and it has a molecular weight of 148.16 g/mol . It appears as a yellow to orange powder and is soluble in organic solvents such as acetone, chloroform, and ethanol.
Preparation Methods
The synthesis of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile typically involves the condensation of a formylpyrrole with a nitrile-containing reagent. One common synthetic route includes the reaction of 2-formylpyrrole with acrylonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to yield the desired product .
Chemical Reactions Analysis
3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile is primarily related to its ability to interact with biological molecules through its formyl and nitrile groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also participate in π-π interactions with aromatic amino acids, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile include other pyrrole derivatives such as:
2-Formylpyrrole: Lacks the nitrile group but shares the formyl group, making it less versatile in certain reactions.
3-(2-Cyano-1H-Pyrrol-1-Yl)Propanenitrile: Contains a cyano group instead of a formyl group, leading to different reactivity and applications.
1-(2-Formyl-1H-Pyrrol-1-Yl)Propanenitrile: Similar structure but with the formyl group attached to a different position on the pyrrole ring, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of formyl and nitrile groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(2-formylpyrrol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h1,3,5,7H,2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUQLYBKCBUSAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370985 |
Source


|
| Record name | 3-(2-formylpyrrol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43036-05-1 |
Source


|
| Record name | 3-(2-formylpyrrol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
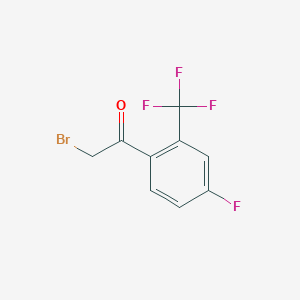
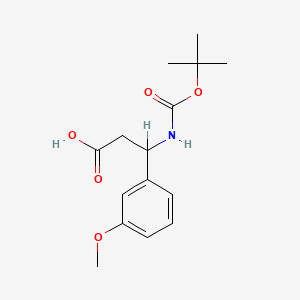
![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)
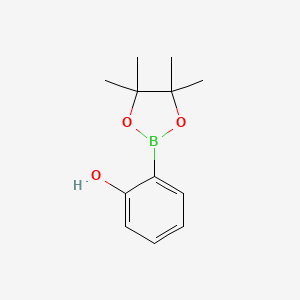
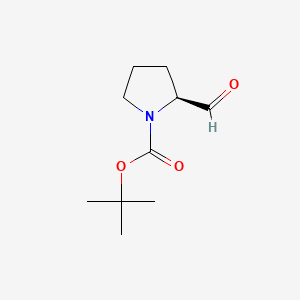


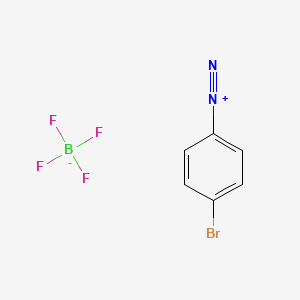
![Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1333632.png)
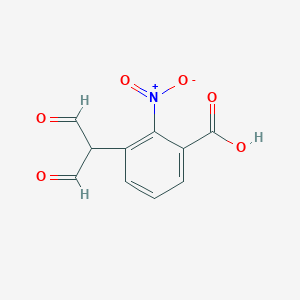
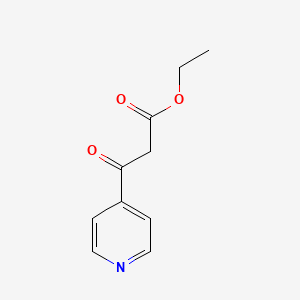
![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)

